

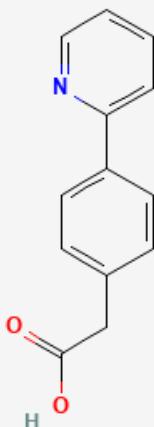
An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Pyridin-2-YL-phenyl)-acetic acid

Cat. No.: B1297503


[Get Quote](#)

This technical guide provides a comprehensive overview of **(4-Pyridin-2-YL-phenyl)-acetic acid**, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and its role as a key intermediate for bioactive molecules.

Chemical Structure and Nomenclature

(4-Pyridin-2-YL-phenyl)-acetic acid is a bifunctional molecule incorporating a pyridine ring linked to a phenylacetic acid moiety. This unique combination of a basic heterocyclic unit and an acidic side-chain makes it a valuable building block in medicinal and materials chemistry.

Chemical Structure:

IUPAC Name: 2-(4-pyridin-2-ylphenyl)acetic acid[[1](#)]

Synonyms:

- **(4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID**
- 4-(2'-Pyridyl)phenylacetic acid
- 2-[4-(2-pyridyl)phenyl]acetic acid[[1](#)]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material science, influencing factors such as solubility, absorption, and reactivity. The computed properties for 2-(4-pyridin-2-ylphenyl)acetic acid are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	213.23 g/mol	PubChem[1]
Exact Mass	213.078978594 Da	PubChem[1]
CAS Number	51061-67-7	PubChem[1]
Appearance	Brown solid	Chem-Impex[2]
XLogP3-AA	2.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Topological Polar Surface Area	50.2 Å ²	PubChem[1]
Complexity	234	PubChem[1]
Storage Conditions	Store at 0-8 °C	Chem-Impex[2]

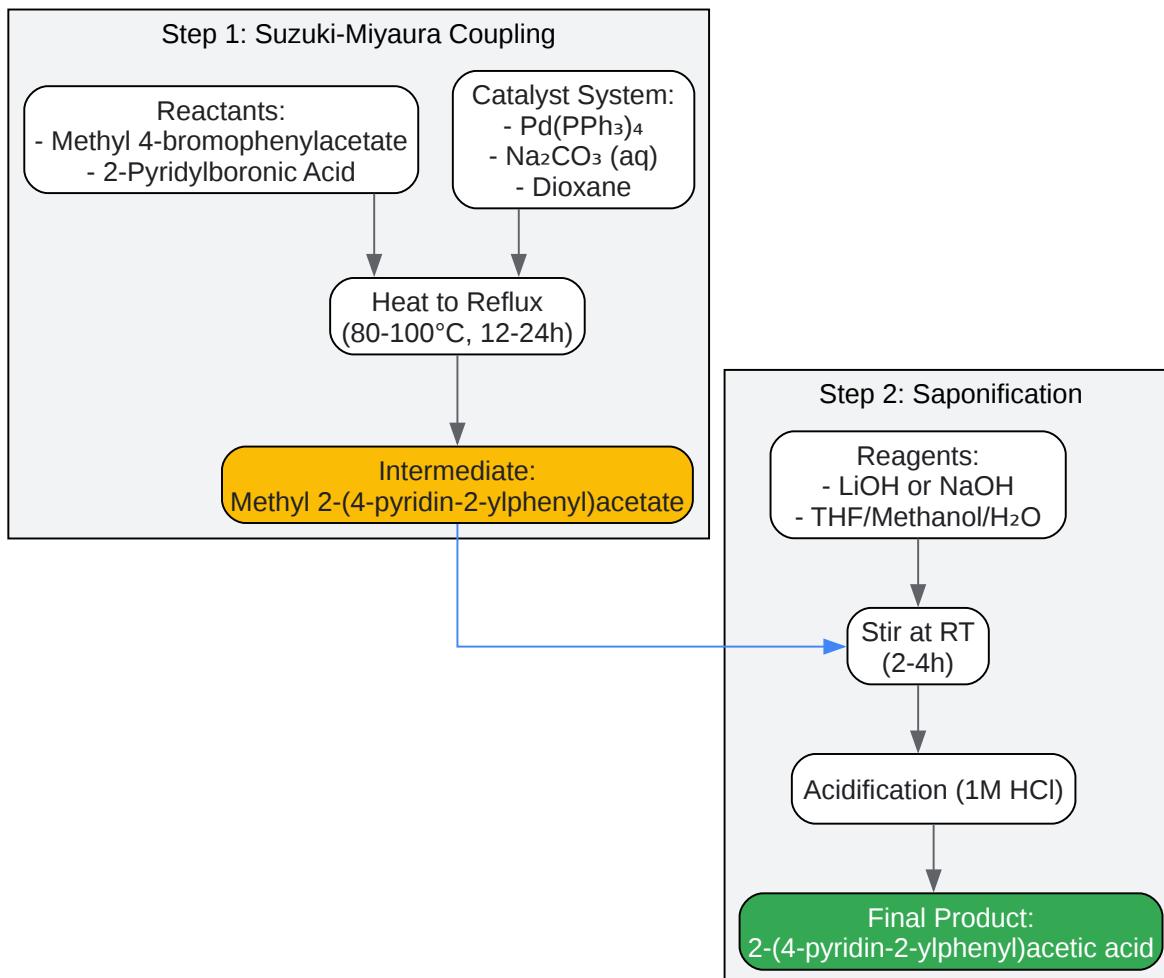
Synthesis and Experimental Protocols

The synthesis of 2-(4-pyridin-2-ylphenyl)acetic acid can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is one of the most versatile methods for forming carbon-carbon bonds between aromatic rings.^{[3][4]} A plausible synthetic route involves the coupling of a pyridine-containing boronic acid derivative with a phenylacetic ester derivative, followed by hydrolysis.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for coupling 2-substituted pyridines with aryl halides.^{[3][5][6]}

Step 1: Palladium-Catalyzed Cross-Coupling


- **Reactants Setup:** To an oven-dried flask under an inert argon atmosphere, add methyl 4-bromophenylacetate (1 equivalent), 2-(tributylstannyly)pyridine or 2-pyridylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 equivalents), and a suitable solvent like anhydrous dioxane or toluene.
- **Base Addition:** Add an aqueous solution of a base, typically 2M sodium carbonate (K_2CO_3 can also be used, 2-3 equivalents).^[6]
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- **Purification:** Purify the crude product, methyl 2-(4-pyridin-2-ylphenyl)acetate, using flash column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

- Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
- Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Acidification: Quench the reaction and adjust the pH to ~4-5 with a dilute acid (e.g., 1M HCl).
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo to yield the final product, 2-(4-pyridin-2-ylphenyl)acetic acid.

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 2-(4-pyridin-2-ylphenyl)acetic acid using the Suzuki-Miyaura coupling reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2-(4-pyridin-2-ylphenyl)acetic acid.

Biological and Industrial Relevance

2-(4-Pyridin-2-yl-phenyl)-acetic acid is a valuable intermediate compound, primarily utilized as a building block for more complex molecules in several key industries.

- **Pharmaceutical Development:** This compound serves as a key precursor in the synthesis of novel therapeutic agents. Phenylacetic acid derivatives are known to possess anti-inflammatory properties.^{[7][8]} The pyridine moiety is a common feature in many biologically active compounds, and its inclusion can modulate the pharmacological profile of the final drug candidate. Research indicates its utility in developing agents for treating neurological disorders and as potential anti-inflammatory and analgesic drugs.^[2]
- **Agrochemical Chemistry:** The structural features of this molecule are also relevant in the agrochemical sector. It is used in the formulation of effective herbicides and pesticides, where its chemical properties can contribute to enhanced efficacy and stability of the final product.^[2]
- **Material Science and Analytical Chemistry:** Beyond life sciences, this compound is explored for creating advanced polymers with enhanced thermal and chemical resistance. It also serves as a tool in biochemical research for studying enzyme interactions and in developing analytical methods for quality control.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Pyridin-2-YL-phenyl)-acetic acid | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297503#4-pyridin-2-yl-phenyl-acetic-acid-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com